molecular formula C5H7N3O3 B15054074 Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate

Cat. No.: B15054074
M. Wt: 157.13 g/mol
InChI Key: HICWEISGLQKGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the amino group and the carboxylate ester makes it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with nitriles or carboxylic acids in the presence of dehydrating agents. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced heterocycles, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. Its effects are mediated through the formation of hydrogen bonds, electrostatic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate can be compared with other similar compounds such as:

  • Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-amino-1,2,5-oxadiazole-4-carboxylate

These compounds share similar structural features but differ in the position of the nitrogen and oxygen atoms within the oxadiazole ring. The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

ethyl 5-aminooxadiazole-4-carboxylate

InChI

InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3

InChI Key

HICWEISGLQKGHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=N1)N

Origin of Product

United States

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